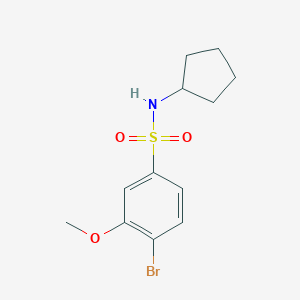
4-bromo-N-cyclopentyl-3-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-cyclopentyl-3-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide group. It is commonly referred to as BCS-1 and is used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of BCS-1 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as carbonic anhydrase and histone deacetylase, which are involved in cancer cell growth and proliferation. BCS-1 may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BCS-1 has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits the activity of carbonic anhydrase, which is involved in the regulation of pH levels in the cell. This can lead to a decrease in cancer cell growth and proliferation. BCS-1 has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. This can lead to changes in the expression of genes involved in cancer cell growth and proliferation. Additionally, BCS-1 has been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One advantage of using BCS-1 in lab experiments is its potential therapeutic properties. Its ability to inhibit the growth of cancer cells makes it a promising candidate for further research. Additionally, BCS-1 is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, there are also limitations to using BCS-1 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, BCS-1 has not yet been tested in clinical trials, which limits its potential use as a therapeutic agent.
Future Directions
There are several future directions for research on BCS-1. One area of research could focus on further understanding its mechanism of action. This could involve studying the activity of enzymes targeted by BCS-1, as well as identifying other potential targets. Another area of research could focus on testing BCS-1 in clinical trials for its potential use as a therapeutic agent. This could involve testing its efficacy and safety in humans, as well as identifying optimal dosages and treatment regimens. Finally, research could focus on developing analogs of BCS-1 with improved therapeutic properties, such as increased potency or specificity for certain types of cancer cells.
Synthesis Methods
The synthesis of BCS-1 involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, typically triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure BCS-1.
Scientific Research Applications
BCS-1 has been found to have potential therapeutic properties, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. BCS-1 has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
Molecular Formula |
C12H16BrNO3S |
|---|---|
Molecular Weight |
334.23 g/mol |
IUPAC Name |
4-bromo-N-cyclopentyl-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H16BrNO3S/c1-17-12-8-10(6-7-11(12)13)18(15,16)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 |
InChI Key |
LQRHZAKFQYDLPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278924.png)





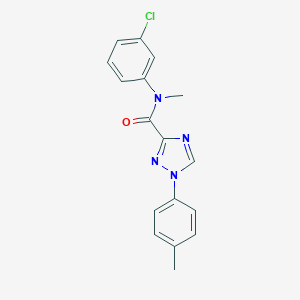
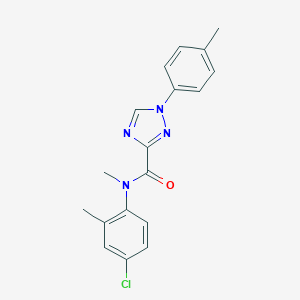
![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)
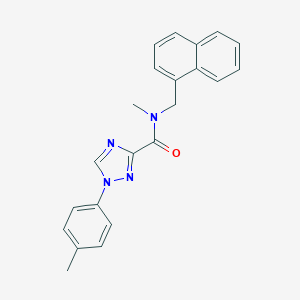
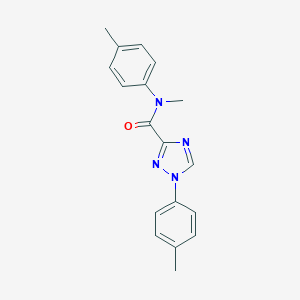
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)